molecular formula C19H18ClN3O4S B5092433 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide

Cat. No.: B5092433
M. Wt: 419.9 g/mol
InChI Key: OKHABPHXOYUDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide, commonly referred to as CNP-Na, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that belongs to the class of naphthalenesulfonamides and is widely used in biochemical and physiological research.

Mechanism of Action

CNP-Na binds to calcium ions and undergoes a conformational change, resulting in an increase in fluorescence intensity. The binding of CNP-Na to calcium ions is reversible, allowing for the detection of changes in calcium ion concentrations in real-time.
Biochemical and Physiological Effects:
CNP-Na has been shown to have a low toxicity profile and does not interfere with normal biological processes. It has been used in various in vitro and in vivo studies to investigate the role of calcium ions in biological processes.

Advantages and Limitations for Lab Experiments

CNP-Na has several advantages for use in lab experiments, including its high sensitivity and selectivity for calcium ions, its reversible binding to calcium ions, and its low toxicity profile. However, CNP-Na has limitations, such as its pH and temperature sensitivity and its limited solubility in aqueous solutions.

Future Directions

For CNP-Na research include the development of new biosensors for the detection of calcium ions in biological samples, the investigation of the role of calcium ions in disease states, and the development of new imaging techniques for the visualization of calcium ion dynamics in living cells. Additionally, the synthesis of new derivatives of CNP-Na with improved properties, such as increased solubility and selectivity, may lead to new applications in scientific research.

Synthesis Methods

The synthesis of CNP-Na involves the reaction of 2-naphthalenesulfonyl chloride with 2-amino-4-chloro-nitrobenzene. The reaction takes place in the presence of a base, such as triethylamine, and a polar solvent, such as dimethylformamide. The resulting product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

CNP-Na has been widely used in scientific research as a fluorescent probe for the detection of calcium ions. It has also been used as a tool for studying the role of calcium ions in various biological processes, including muscle contraction, neurotransmitter release, and gene expression. CNP-Na has also been used in the development of biosensors for the detection of calcium ions in biological samples.

Properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-18-13-16(23(24)25)7-9-19(18)21-10-3-11-22-28(26,27)17-8-6-14-4-1-2-5-15(14)12-17/h1-2,4-9,12-13,21-22H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHABPHXOYUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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